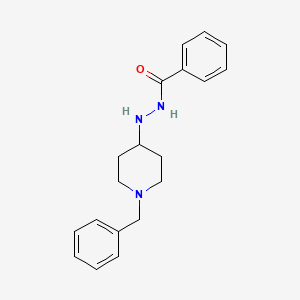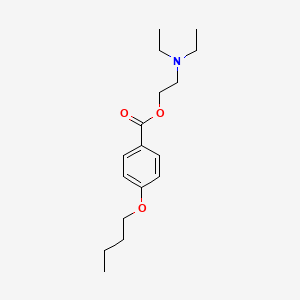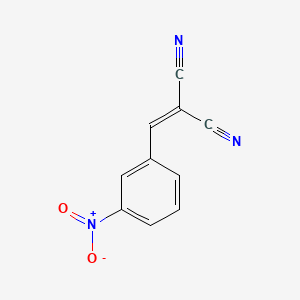
4-(1,3-苯并恶唑-2-基)苯胺
概述
描述
4-(苯并[d]噁唑-2-基)苯胺是一种以其有效的抗肿瘤特性而闻名的化合物。 它对乳腺癌细胞系表现出显著的抑制活性,使其成为癌症研究中一种宝贵的化合物 .
科学研究应用
4-(苯并[d]噁唑-2-基)苯胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与各种生物靶标的相互作用。
作用机制
4-(苯并[d]噁唑-2-基)苯胺的作用机制涉及它与抑制癌细胞增殖的细胞靶标的相互作用。 它已被证明可以干扰特定的信号通路并在乳腺癌细胞系中诱导细胞凋亡 .
类似化合物:
- 2-(苯并[d]噁唑-2-基)苯胺
- 4-(苯并[d]噻唑-2-基)苯胺
- 4-(苯并[d]咪唑-2-基)苯胺
比较: 4-(苯并[d]噁唑-2-基)苯胺由于其对乳腺癌细胞系的特定抑制活性而独一无二。 虽然类似化合物也可能表现出抗肿瘤特性,但确切的分子相互作用和疗效可能差异很大 .
生化分析
Biochemical Properties
4-(1,3-Benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against mammary carcinoma cell lines . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 4-(1,3-Benzoxazol-2-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to have anti-inflammatory properties, with significant efficacy in membrane stabilization and proteinase inhibition . These effects highlight its potential in modulating cellular responses and therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(1,3-Benzoxazol-2-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby altering their function. Additionally, it has been found to act as a hole transport material in organic light-emitting diodes (OLEDs), facilitating the movement of positively charged holes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Benzoxazol-2-yl)aniline change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzoxazol-2-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential application in therapeutic settings . Detailed studies on dosage variations can provide insights into its optimal use and potential risks.
Metabolic Pathways
4-(1,3-Benzoxazol-2-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . Understanding these pathways is crucial for predicting its behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of 4-(1,3-Benzoxazol-2-yl)aniline within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization. These interactions determine its accumulation in particular cellular compartments, affecting its overall efficacy
Subcellular Localization
The subcellular localization of 4-(1,3-Benzoxazol-2-yl)aniline plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications
准备方法
合成路线和反应条件: 4-(苯并[d]噁唑-2-基)苯胺的合成通常涉及在特定条件下,使2-氨基苯酚与苯甲酸衍生物反应。 一种常用的方法是在脱水剂如三氯氧磷存在下,将混合物回流 .
工业生产方法: 4-(苯并[d]噁唑-2-基)苯胺的工业生产方法没有广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化,例如连续流动反应器和自动化合成系统。
化学反应分析
反应类型: 4-(苯并[d]噁唑-2-基)苯胺经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类。
还原: 还原反应可以产生胺类衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化剂、硝化剂和磺化剂经常使用
主要产物:
氧化: 醌类和其他氧化衍生物。
还原: 胺类衍生物。
取代: 卤代、硝基和磺化产物
相似化合物的比较
- 2-(Benzo[d]oxazol-2-yl)aniline
- 4-(Benzo[d]thiazol-2-yl)aniline
- 4-(Benzo[d]imidazol-2-yl)aniline
Comparison: 4-(Benzo[d]oxazol-2-yl)aniline is unique due to its specific inhibitory activity against mammary carcinoma cell lines. While similar compounds may also exhibit antitumor properties, the exact molecular interactions and efficacy can vary significantly .
属性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQBYQGHHGXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066665 | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20934-81-0 | |
| Record name | 2-(p-Aminophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














